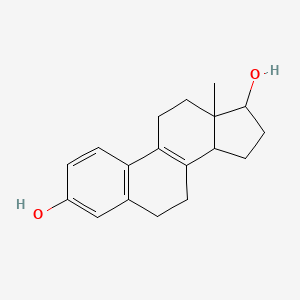

8,9-Dehydro-17-estradiol-d3

Description

8,9-Dehydro-17β-estradiol-d3 (CAS: 1261254-39-0) is a deuterated derivative of 17β-estradiol, modified with a double bond at the 8,9 position and three deuterium atoms at positions 16 and 16. Its molecular weight is 273.39 g/mol, with 94% chemical purity . This compound is primarily utilized in research settings, particularly for studies requiring isotopic labeling to track metabolic pathways or enhance stability.

Properties

IUPAC Name |

13-methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,16-17,19-20H,2,4,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYDUSMQFLTKBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C(C1CCC2O)CCC4=C3C=CC(=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes: The synthetic routes for 8,9-Dehydro-17-estradiol-d3 involve specific chemical transformations.

Reaction Conditions: These reactions typically occur under controlled temperature, pressure, and solvent conditions.

Industrial Production: While industrial production methods are not widely documented, research laboratories may synthesize this compound for scientific purposes.

Chemical Reactions Analysis

Types of Reactions: 8,9-Dehydro-17-estradiol-d3 can undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.

Major Products: The products formed from these reactions vary based on the specific reaction pathway.

Scientific Research Applications

Chemistry: Researchers study this compound’s reactivity, stability, and interactions with other molecules.

Biology: It may play a role in hormonal regulation and cellular processes.

Medicine: Investigated for potential therapeutic applications, including hormone replacement therapy.

Industry: Its use in pharmaceuticals and cosmetics may be explored.

Mechanism of Action

Molecular Targets: 8,9-Dehydro-17-estradiol-d3 binds to estrogen receptors localized in the nucleus, cytoplasm, and plasma membrane.

Pathways Involved: It induces gene transcription or non-genomic intracellular signaling, impacting various physiological processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Parent Estrogens

Parent Compounds: 17α-Estradiol and 17β-Estradiol

The parent molecules, 17α- and 17β-estradiol, lack the 8,9 double bond and deuterium substitutions. Key differences include:

- Antioxidant Activity: Both parent estrogens inhibit iron-dependent lipid peroxidation and stimulate total antioxidative activity. However, 8,9-dehydro-17β-estradiol-d3 and its non-deuterated counterparts (e.g., J811, J861) exhibit superior radical scavenging effects. They directly chelate Fe(II) ions and suppress superoxide anion radical formation in xanthine/xanthine oxidase assays, a property absent in the parent compounds .

- Structural Impact :

The 8,9 double bond introduces conformational rigidity, enhancing interactions with redox-active metals like iron. This modification increases antioxidative potency by 2–3 fold compared to 17β-estradiol in synaptosomal lipid peroxidation models .

Table 1: Antioxidant Properties of 8,9-Dehydro Derivatives vs. Parent Estrogens

| Property | 17β-Estradiol | 8,9-Dehydro-17β-Estradiol-d3 |

|---|---|---|

| Fe(II) Chelation | Moderate | Strong |

| Superoxide Inhibition | None | 70–80% Reduction |

| Lipid Peroxidation IC₅₀ | 15 μM | 5 μM |

Comparison with Other Dehydroestrogen Derivatives

8,9-Dehydroestrone

- Function: A known intermediate in estrone synthesis, 8,9-dehydroestrone exhibits estrogenic activity and reduces blood lipid levels . Unlike 8,9-dehydro-17β-estradiol-d3, it lacks deuterium and the 17β-hydroxyl group, resulting in lower receptor binding affinity.

- Applications : Primarily used in pharmaceutical synthesis (e.g., cyclopentyloxy-17-ethynyl derivatives) rather than direct therapeutic roles .

Δ9(11)-Estradiol

Pharmacokinetic and Clinical Considerations

- Plasma Levels: Clinical studies detected plasma concentrations of 8,9-dehydroestradiol in postmenopausal women after Δ8,9-dehydroestrone sulfate administration. However, protein binding data for conjugated/unconjugated forms are lacking, complicating bioavailability assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.